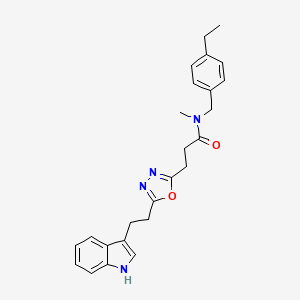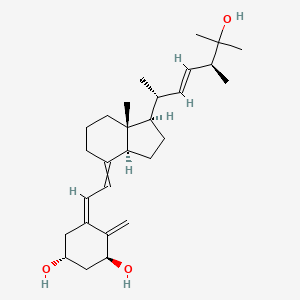![molecular formula C11H9N3O4 B11935491 4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human immunodeficiency virus-1 (HIV-1) integrase inhibitors are a class of antiretroviral drugs designed to block the action of integrase, a viral enzyme that inserts the viral genome into the DNA of the host cell. This integration is a vital step in the retroviral replication cycle, making integrase an attractive target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitors often involves complex organic reactions. For instance, one synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves the incorporation of pyridine moieties, which has been a focus due to their efficacy in inhibiting integrase .
Industrial Production Methods: Industrial production of these inhibitors typically involves high-throughput screening (HTS) of large compound libraries to identify potential candidates. Once identified, these compounds undergo further optimization through structure-activity relationship (SAR) studies to enhance their potency and selectivity .
化学反応の分析
Types of Reactions: HIV-1 integrase inhibitors primarily undergo substitution reactions during their synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of these inhibitors include diketo acids and pyridine derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products: The major products of these reactions are compounds that can effectively inhibit the integrase enzyme. These products are then further tested for their antiviral activity and optimized for clinical use .
科学的研究の応用
作用機序
HIV-1 integrase inhibitors block the strand transfer step of the integration process, which is essential for the insertion of viral DNA into the host genome. By binding to the integrase enzyme, these inhibitors prevent the formation of the preintegration complex (PIC) and subsequent integration of viral DNA . This action effectively halts the replication of the virus and reduces its ability to infect new cells .
類似化合物との比較
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 integrase inhibitors are unique in their ability to target the integrase enzyme specifically. Compared to other antiretroviral drugs, they have a higher genetic barrier to resistance and fewer drug-drug interactions . For example, dolutegravir and bictegravir are known for their high efficacy and favorable safety profiles, making them preferred choices for treatment-naïve individuals .
特性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18) |
InChIキー |
ZIRLWIWYZCQZJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)

![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
